molecular formula C12H8N4O2 B2439194 N-(isoxazol-4-yl)quinoxaline-2-carboxamide CAS No. 1396864-35-9

N-(isoxazol-4-yl)quinoxaline-2-carboxamide

Cat. No.: B2439194
CAS No.: 1396864-35-9
M. Wt: 240.222
InChI Key: QNLLDKZCZWNBNC-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)quinoxaline-2-carboxamide is a novel chemical entity designed for preclinical research, primarily in the fields of oncology and medicinal chemistry. This compound integrates a quinoxaline core, a privileged scaffold in drug discovery, with an isoxazole carboxamide moiety. This molecular architecture is frequently explored in the design of kinase inhibitors and cytotoxic agents. Quinoxaline-carboxamide derivatives have demonstrated significant potential in anticancer research. Structurally similar compounds have been developed as potent and selective inhibitors of protein kinases, such as FMS-like tyrosine kinase 3 (FLT3), a prominent target in acute myeloid leukemia (AML) . These inhibitors can exhibit activity against both wild-type FLT3 and mutant variants, including the challenging FLT3-ITD and FLT3-TKD (D835Y) mutations, making them valuable tools for studying drug resistance mechanisms . Furthermore, isoxazole-carboxamide derivatives have shown promising in vitro antiproliferative activities against a diverse panel of cancer cell lines, including melanoma (B16F1), colorectal adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The mechanism of action for such compounds may involve non-opioid receptor pathways, as demonstrated by related isoxazole carboxamides in anti-nociceptive studies, suggesting a diverse biological profile . This compound is intended for research use only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers are strongly advised to consult the product's Safety Data Sheet (SDS) prior to handling and to adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,2-oxazol-4-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-12(15-8-5-14-18-7-8)11-6-13-9-3-1-2-4-10(9)16-11/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLLDKZCZWNBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Importance of Quinoxaline Scaffolds in Pharmaceutical Design

The quinoxaline (B1680401) scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com Quinoxaline derivatives have been extensively investigated and have demonstrated significant potential in numerous therapeutic areas.

The versatility of the quinoxaline nucleus allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles. This structural flexibility has led to the development of quinoxaline-based compounds with a diverse range of biological effects, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal activities. mdpi.comnih.gov

Several quinoxaline derivatives have successfully transitioned into clinical use, underscoring the scaffold's therapeutic relevance. nih.gov For instance, Varenicline is used for smoking cessation, while Erdafitinib is an approved anticancer agent that functions as a fibroblast growth factor receptor inhibitor. nih.govnih.gov The proven success of these and other quinoxaline-containing drugs continues to fuel research into new derivatives as promising candidates for drug discovery. nih.govnih.gov

Table 1: Examples of Marketed Drugs Featuring the Quinoxaline Scaffold

Drug Name Therapeutic Use
Varenicline Smoking cessation aid
Erdafitinib Anticancer (urothelial carcinoma)
Glecaprevir Antiviral (Hepatitis C)
Clofazimine Antileprotic, Antimycobacterial

The Isoxazole Moiety As a Privileged Pharmacophore in Drug Discovery

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is another scaffold that holds a privileged status in medicinal chemistry. researchgate.netnih.gov Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, make it a valuable component in the design of bioactive molecules. nih.gov The isoxazole moiety is found in a number of natural products and has been incorporated into a wide array of synthetic compounds with significant therapeutic applications. researchgate.net

Derivatives of isoxazole exhibit a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties. researchgate.netbenthamscience.com The isoxazole ring can act as a bioisosteric replacement for other functional groups, helping to improve a compound's metabolic stability and oral bioavailability.

The clinical success of isoxazole-containing drugs validates its importance as a pharmacophore. For example, Valdecoxib has been used as a selective COX-2 inhibitor for its anti-inflammatory effects, while Sulfamethoxazole is a widely used antibiotic. researchgate.netbenthamscience.com The synthetic androgen Danazol and several β-lactamase resistant antibiotics like Cloxacillin and Dicloxacillin also feature an isoxazole ring, highlighting its broad utility in pharmaceutical development. researchgate.net

Table 2: Examples of Marketed Drugs Featuring the Isoxazole Scaffold

Drug Name Therapeutic Use
Sulfamethoxazole Antibiotic
Valdecoxib Anti-inflammatory (COX-2 inhibitor)
Zonisamide Anticonvulsant
Leflunomide Antirheumatic
Cloxacillin Antibiotic (β-lactamase resistant)

Rationale for Hybridizing Quinoxaline and Isoxazole Via a Carboxamide Linkage

The strategy of creating hybrid molecules by combining two distinct pharmacophores is a well-established approach in drug design aimed at achieving synergistic or additive effects, overcoming drug resistance, or improving selectivity. The rationale for synthesizing N-(isoxazol-4-yl)quinoxaline-2-carboxamide is rooted in the complementary and potent biological activities of its parent quinoxaline (B1680401) and isoxazole (B147169) moieties.

The carboxamide group (-CONH-) serves as a robust and versatile linker to connect the quinoxaline-2-carboxylic acid and the 4-amino-isoxazole fragments. The choice of a carboxamide linker is strategic for several reasons:

Structural Rigidity: The amide bond is planar and has a partial double-bond character, which restricts rotation. stereoelectronics.org This rigidity can help to lock the molecule into a specific conformation that may be optimal for binding to a biological target.

Hydrogen Bonding Capability: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). jocpr.com These interactions are crucial for high-affinity binding to the active sites of proteins and enzymes. nih.gov

Chemical Stability: The amide bond is generally stable to metabolic degradation, contributing to a favorable pharmacokinetic profile. jocpr.com

Synthetic Accessibility: The formation of a carboxamide bond is a straightforward and well-understood chemical reaction, facilitating the synthesis of a diverse library of hybrid analogues for structure-activity relationship (SAR) studies. nih.gov

By linking the anticancer and kinase-inhibiting potential of the quinoxaline scaffold with the broad-spectrum antimicrobial and anti-inflammatory properties of the isoxazole moiety, researchers aim to create a novel chemical entity with a unique pharmacological profile. nih.govbenthamscience.com This hybrid could potentially target multiple pathways involved in a disease state or exhibit enhanced potency against a single target.

Overview of Current Research Trajectories and Gaps for N Isoxazol 4 Yl Quinoxaline 2 Carboxamide Derivatives

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical and common disconnection is at the amide bond (C-N bond). This primary disconnection breaks the molecule into two key synthons: a quinoxaline-2-carbonyl derivative and a 4-aminoisoxazole (B111107) derivative.

Disconnection 1 (Amide Bond): This bond cleavage simplifies the target molecule into quinoxaline-2-carboxylic acid (or its activated form, such as an acyl chloride) and isoxazol-4-amine .

These two primary precursors can be further deconstructed:

Quinoxaline-2-carboxylic acid: This precursor can be retrosynthetically disconnected via the classical quinoxaline synthesis pathway. This involves breaking the two C-N bonds of the pyrazine (B50134) ring, leading to o-phenylenediamine and a pyruvic acid equivalent, such as 2-oxo-propionaldehyde or pyruvic acid itself. sapub.org

Isoxazol-4-amine: The synthesis of this fragment is less direct. A common strategy involves forming the isoxazole ring first and then introducing the amine functionality. A plausible retrosynthetic route involves the reduction of a 4-nitroisoxazole (B72013) intermediate. The 4-nitroisoxazole itself can be derived from the nitration of a parent isoxazole, which is typically synthesized via the condensation of a β-dicarbonyl compound with hydroxylamine (B1172632) or through a [3+2] cycloaddition reaction involving a nitrile oxide and an alkyne. nih.gov

This analysis outlines a convergent synthetic strategy where the two main heterocyclic systems are prepared separately and then coupled in a final step to form the target amide.

Established Approaches for Quinoxaline-2-carboxamide Synthesis

The synthesis of the quinoxaline-2-carboxamide scaffold typically begins with the formation of the quinoxaline ring system, followed by the installation and modification of the carboxamide group at the C2 position.

The most prevalent method for constructing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. sapub.org To obtain the desired quinoxaline-2-carboxylic acid, a suitable α-keto acid like pyruvic acid is used. This reaction is often catalyzed by acids or can be promoted by various catalysts under different conditions.

Once quinoxaline-2-carboxylic acid is obtained, it is converted into the corresponding carboxamide. This is achieved through a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid is activated to make it more susceptible to nucleophilic attack by an amine. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or formation of an active ester. nih.gov

Amidation: The activated carboxylic acid derivative is then reacted with the desired amine (in this case, isoxazol-4-amine) to form the final amide bond.

The table below summarizes various catalytic systems used for the initial quinoxaline ring formation.

Table 1: Catalytic Systems for Quinoxaline Synthesis

Catalyst 1,2-Diamine 1,2-Dicarbonyl Solvent Conditions Yield (%) Reference
Iodine (I₂) o-phenylenediamine Benzil Acetonitrile (B52724) Microwave, 80°C 95 sapub.org
Montmorillonite K-10 o-phenylenediamine Benzil Dichloromethane (B109758) Reflux 92 researchgate.net
Ga(ClO₄)₃ o-phenylenediamine Benzil Ethanol Room Temp 96 researchgate.net

This table is for illustrative purposes, showing general methods for quinoxaline synthesis.

Synthetic Routes to Functionalized Isoxazol-4-yl Moieties

A primary and versatile method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (a 1,3-dipole) and an alkyne or alkene. nih.gov To obtain the specific substitution pattern required for isoxazol-4-amine, a carefully chosen alkyne is necessary, and functional group manipulation is required post-cycloaddition.

A more direct approach involves the condensation of hydroxylamine with a β-dicarbonyl compound or its equivalent. nih.gov For a 4-functionalized isoxazole, the synthetic sequence might proceed as follows:

Synthesis of the Isoxazole Ring: Reaction of a β-ketoester (e.g., ethyl acetoacetate) with hydroxylamine hydrochloride to form a 3-methylisoxazol-5(4H)-one intermediate. mdpi.comresearchgate.net

Introduction of a Precursor Group: The isoxazole ring is functionalized at the 4-position. A common strategy is nitration using a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group, yielding a 4-nitroisoxazole derivative.

Reduction to the Amine: The nitro group is then reduced to the desired amino group. This reduction can be achieved using various methods, such as catalytic hydrogenation (H₂/Pd-C) or using reducing metals like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.

Optimization of Coupling Reactions for Amide Bond Formation

The final and crucial step in the synthesis is the formation of the amide bond between quinoxaline-2-carboxylic acid and isoxazol-4-amine. The efficiency of this step is highly dependent on the choice of coupling reagent and reaction conditions. numberanalytics.com Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, coupling reagents are used to activate the carboxylic acid.

Key factors for optimization include:

Coupling Reagent: A wide variety of reagents exist, each with specific advantages. Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, often used with additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to suppress side reactions and improve efficiency. hepatochem.com More modern phosphonium (B103445) (e.g., BOP, PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents offer higher yields and faster reaction times, especially for less reactive amines. hepatochem.com

Solvent: The choice of solvent is critical for solubilizing reactants and reagents. Aprotic polar solvents such as dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are frequently used. numberanalytics.com

Base: An organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Temperature: Most amide coupling reactions are performed at room temperature, although gentle heating or cooling may be required to optimize the reaction rate and minimize side product formation. researchgate.net

Table 2: Common Amide Coupling Reagents

Reagent Name Full Name Typical Additive(s) Key Features
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HOBt, HOAt Water-soluble byproducts, easy workup.
DCC N,N'-Dicyclohexylcarbodiimide HOBt, DMAP Inexpensive, but forms insoluble dicyclohexylurea byproduct.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) DIPEA (Base) Highly efficient, rapid coupling, low racemization.

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA (Base) | Effective for sterically hindered substrates. |

Green Chemistry Principles in Synthetic Route Design

Integrating green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable processes. benthamdirect.com

Key green chemistry considerations include:

Use of Greener Solvents: Traditional syntheses often use hazardous chlorinated solvents like DCM or polar aprotic solvents like DMF. Green alternatives include water, ethanol, or ionic liquids, especially for the initial quinoxaline synthesis step. nih.govijirt.org

Catalysis: Employing catalytic amounts of a substance is preferable to using stoichiometric reagents. For instance, using recyclable solid acid catalysts for the quinoxaline formation instead of soluble acids reduces waste. researchgate.net

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netbenthamdirect.com These techniques have been successfully applied to the synthesis of quinoxaline derivatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multicomponent reactions, where three or more reactants are combined in a single step, are highly atom-economical. researchgate.net

Waste Reduction: Choosing reagents that produce non-toxic and easily removable byproducts is crucial. For example, using EDC for amide coupling leads to a water-soluble urea (B33335) byproduct that is easily removed, unlike the insoluble byproduct from DCC.

By applying these principles, the environmental footprint of synthesizing this compound and its derivatives can be significantly minimized.

Table 3: Application of Green Chemistry Principles

Green Principle Traditional Method Green Alternative Benefit
Safer Solvents Dichloromethane, DMF Water, Ethanol Reduced toxicity and environmental impact. nih.gov
Catalysis Stoichiometric acid/base Reusable solid catalysts (e.g., zeolites, clays) Reduced waste, catalyst can be recovered and reused. researchgate.net
Energy Efficiency Conventional reflux (hours) Microwave irradiation (minutes) Drastically reduced reaction times and energy usage. benthamdirect.com

| Waste Reduction | DCC coupling (insoluble urea byproduct) | EDC coupling (water-soluble urea byproduct) | Simplified purification, less solid waste. |

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Quinoxaline-2-carboxylic acid
Isoxazol-4-amine
o-phenylenediamine
Pyruvic acid
2-oxo-propionaldehyde
4-nitroisoxazole
Thionyl chloride
Oxalyl chloride
Ethyl acetoacetate
Hydroxylamine hydrochloride
3-methylisoxazol-5(4H)-one
Tin(II) chloride
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-Hydroxybenzotriazole (HOBt)
4-Dimethylaminopyridine (DMAP)
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
Triethylamine (TEA)
Diisopropylethylamine (DIPEA)
Dimethylformamide (DMF)
Dichloromethane (DCM)

Antimicrobial Activity Investigations

Quinoxaline derivatives are recognized for their broad-spectrum antimicrobial capabilities. nih.gov The introduction of a 1,4-di-N-oxide group to the quinoxaline ring, in particular, has been shown to have a pronounced effect on its biological activity. nih.gov

Derivatives of quinoxaline have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Studies on quinoxaline-2-carboxamide 1,4-di-N-oxides have revealed potent antibacterial effects. For instance, 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide showed a minimum inhibitory concentration (MIC) of 0.12 µg/ml against Streptococcus pneumonia. researchgate.net Another study highlighted that certain quinoxaline sulfonamide derivatives exhibited significant activity against S. aureus and E. coli, with zones of inhibition (ZOI) comparable to or even exceeding standard antibiotics. mdpi.com For example, a substituted 2-methoxyphenyl quinoxaline sulfonamide derivative showed a ZOI of 22 mm against S. aureus, greater than the standard chloramphenicol (B1208) (19 mm ZOI). mdpi.com While these examples are not the exact title compound, they represent the activity of the broader quinoxaline carboxamide class.

Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives have emerged as a promising class of agents against Mycobacterium tuberculosis. nih.govnih.gov These compounds have shown excellent in vitro activity against the H37Rv strain of M. tuberculosis. nih.gov Research indicates that molecules substituted with an electron-withdrawing group, such as CF₃, Cl, or F, at position 7 of the quinoxaline ring are particularly active. nih.gov For example, derivatives with these substitutions showed IC₉₀ values of 1.07 µM, 1.25 µM, and 4.65 µM, respectively. nih.gov Quinoxaline 1,4-di-N-oxides are believed to act as bioreducible drugs, being activated under hypoxic conditions, which is relevant as the non-replicating state of bacteria is a major factor in the lengthy duration of tuberculosis therapy. researchgate.netmdpi.com Certain compounds in this class were found to be bactericidal, active against non-replicating bacteria, and effective against multi-drug resistant (MDR-TB) clinical isolates. researchgate.net

Anticancer and Antiproliferative Research

Quinoxaline derivatives are considered a key starting point for the development of anticancer drugs, largely due to their ability to act as protein kinase inhibitors. ekb.eg

Various studies have demonstrated the potent cytotoxic effects of quinoxaline derivatives against a range of human cancer cell lines. nih.govresearchgate.net For example, one study synthesized twenty-six quinoxalin derivatives and tested them against human non-small-cell lung cancer cells (A549). nih.gov Compound 4m from this series exhibited the most potent inhibitory activity with an IC₅₀ value of 9.32 ± 1.56 μM. nih.gov In another study, a series of N-(4-(quinoxalin-2-yl)amino)phenyl)benzamide derivatives were evaluated against HCT-116, Hep G2, and MCF-7 cell lines. nih.gov Compound VIId showed its best activity against the HCT-116 cell line with an IC₅₀ of 7.8 µM. nih.gov Another derivative, compound VIIIc, was also highly active against HCT116 cells (IC₅₀ = 2.5 µM) and showed notable activity against the MCF-7 cell line (IC₅₀ = 9.0 µM). nih.gov Furthermore, a 1,3-dithiolo[4,5-b]quinoxaline derivative, compound 12, was found to be a highly potent candidate with IC₅₀ values of 8.25 µM, 7.95 µM, and 3.82 µM against HepG2, HCT-116, and MCF-7 cells, respectively. nih.gov

Table 1: Anticancer Activity of Quinoxaline Derivatives Against Various Cancer Cell Lines

Quinoxalines are known to be selective ATP-competitive inhibitors of several kinases involved in cancer progression. ekb.eg A series of 4-arylamido 5-methylisoxazole (B1293550) derivatives with a quinazoline (B50416) core, which is structurally related to quinoxaline, were designed as FLT3 inhibitors. nih.govtandfonline.com FMS-like tyrosine kinase 3 (FLT3) is an attractive target in acute myeloid leukemia (AML), and its mutation leads to ligand-independent activation promoting cell proliferation. tandfonline.comsemanticscholar.org One compound, 7d (5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide), showed potent inhibitory activity against FLT3 with an IC₅₀ of 106 nM. nih.govtandfonline.com This compound was also active against the mutated forms FLT3-ITD (IC₅₀ = 301 nM) and FLT3-TKD (IC₅₀ = 228 nM), demonstrating excellent selectivity over other protein kinases. tandfonline.com Additionally, certain quinoxaline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.gov While some of the anticancer compounds showed only weak activity against VEGFR-2, one study reported a furoquinoxaline carboxamide (compound 7f) that displayed 1.2 times the VEGFR-2 inhibitory activity of the drug sorafenib. nih.govnih.gov

Table 2: Kinase Inhibition Profile of Isoxazole Carboxamide Derivatives

Topoisomerase Inhibition Studies

Quinoxaline derivatives have been investigated as a promising class of topoisomerase inhibitors, crucial enzymes in the management of DNA topology during replication, transcription, and recombination. nih.govnih.govmdpi.com Certain tetracyclic quinoline- and quinoxalinecarboxamides have been synthesized and evaluated for their cytotoxic properties against various tumor cell lines. nih.gov These compounds are suggested to function as mixed topoisomerase I/II inhibitors. nih.gov The quinoxaline analogues, while showing more varied IC50 values and being generally less cytotoxic than their quinoline (B57606) counterparts, appeared to operate through a similar mechanism of action. nih.gov

Further research into new quinoxaline derivatives has identified them as potential DNA intercalators and topoisomerase II inhibitors. nih.gov Molecular docking studies of N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide have suggested that human DNA topoisomerase could be a potential target for this compound. semanticscholar.orgresearchgate.net One particular study found that a newly synthesized quinoxaline derivative, compound 19b, exhibited significant activity against topoisomerase II with an IC50 value of 0.97 ± 0.1 µM. nih.gov This compound was also found to induce apoptosis in Hep G-2 cells and cause cell-cycle arrest at the G2/M phase. nih.gov

Table 1: Topoisomerase II Inhibitory Activity of Selected Quinoxaline Derivatives

CompoundTargetIC50 (µM)Cell LineEffect
19b Topoisomerase II0.97 ± 0.1Hep G-2Apoptosis induction, G2/M cell cycle arrest
19c Topoisomerase II1.10 ± 0.1--
Doxorubicin Topoisomerase II-Hep G-2, Hep-2, Caco-2IC50 values ranging from 0.65 ± 0.1 to 0.81 ± 0.1 µM

While direct studies on this compound are not extensively detailed in the provided results, the consistent activity of structurally similar quinoxaline-2-carboxamide derivatives suggests a potential for this compound to also interact with topoisomerases.

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. While the provided search results extensively cover other pharmacological activities of quinoxaline derivatives, there is a notable lack of direct evidence linking this compound or its close analogues to the inhibition of thymidylate synthase. One study focused on quinazoline antifolates as TS inhibitors, which, while sharing a bicyclic heterocyclic structure, are distinct from quinoxalines. nih.gov Therefore, based on the available information, the inhibitory activity of this compound derivatives against thymidylate synthase has not been established.

Hsp90 Inhibitory Potential

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a vital role in the stability and function of numerous client proteins, many of which are implicated in cancer progression. nih.gov The inhibition of Hsp90 is a recognized strategy in cancer therapy. nih.gov Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives, which are structurally related to this compound, have been designed and synthesized as potential Hsp90 inhibitors. nih.govrsc.org

One of the lead compounds from this series, (R)-8n, demonstrated significant antiproliferative effects against breast cancer cell lines ERα+ MCF7 and HER2+ HCC1954. nih.govrsc.org Treatment with this compound led to a marked suppression of Hsp90-related pathways, affecting key oncoreceptors like HER2, EGFR, and c-MET, as well as mitogenic kinases such as AKT and CDK4. nih.gov A well-established marker of Hsp90 inhibition, the upregulation of Hsp70, was also observed. nih.gov Furthermore, the activity of compound (R)-8n was linked to cell cycle arrest at the G2/M phase, ultimately leading to dose-dependent cell death. nih.govrsc.org

Another study focused on N-(isoxazol-5-yl)amides, which also share the isoxazole amide moiety. researchgate.net A compound from this series, N-(3-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-((4-morpholinopiperidin-1-yl)methyl)phenyl)isoxazol-5-yl)cyclopropanecarboxamide (compound 108), showed a high affinity for binding to Hsp90 with an IC50 of 0.030 µM in a fluorescence polarization binding assay. researchgate.net This compound inhibited the proliferation of various human cancer cell lines with an average GI50 of about 88 nM. researchgate.net Its mechanism of action was confirmed by the depletion of key signaling pathways and a concurrent elevation of Hsp70 and Hsp27 in U-87MG cells. researchgate.net

Table 2: Hsp90 Inhibitory Activity of Related Isoxazole Amide Derivatives

CompoundAssayIC50/GI50Cell Line(s)Key Findings
(R)-8n AntiproliferativeSubmicromolar IC50MCF7, HCC1954Suppression of Hsp90 client proteins, G2/M cell cycle arrest, apoptosis induction
108 FP Binding Assay0.030 µM (IC50)U-87MG and othersDepletion of key signaling pathways, elevation of Hsp70 and Hsp27
108 SRB Assay88 nM (average GI50)Various human cancer cell linesPotent antiproliferative activity

These findings strongly suggest that the isoxazole amide scaffold, a key feature of this compound, is a promising pharmacophore for the development of Hsp90 inhibitors.

Apoptosis Induction Mechanisms in Cancer Cells

Quinoxaline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. nih.govnih.govresearchgate.net One study on a quinoxaline-containing peptide, RZ2, found that it induces apoptosis by modulating autophagy. nih.gov RZ2 was observed to accumulate in acidic compartments within HeLa cells, blocking the progression of autophagy. This disruption, along with an increase in mitochondrial reactive oxygen species and a disruption of the mitochondrial membrane potential, ultimately leads to the activation of apoptosis. nih.gov

Other studies have also highlighted the pro-apoptotic effects of quinoxaline derivatives. For instance, a series of N-(4-(quinoxalin-2-yl)amino)phenyl) substituted benzene (B151609) sulfonamide and benzamide (B126) derivatives were synthesized and evaluated for their anti-cancer activity. nih.gov One of the benzamide derivatives, compound VIIIc, was found to induce a significant disruption in the cell cycle profile of HCT116 cells, causing cell cycle arrest at the G2/M phase and subsequently inducing apoptosis. researchgate.net This was evidenced by an increase in the percentage of annexin-V positive cells in a time-dependent manner. researchgate.net Similarly, another quinoxaline derivative, compound 3, was identified as an apoptosis inducer in the breast cancer cell line MCF-7. mdpi.com

The induction of apoptosis by these compounds is often linked to the modulation of key regulatory proteins. For example, some benzo[g]quinoxaline (B1338093) derivatives were found to induce apoptosis by activating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl2. mdpi.com An N-allyl quinoxaline derivative was also reported to induce apoptotic cell death in A549 and MCF-7 cells by 43.13% and 34.07%, respectively, and caused cell cycle arrest at the S and G1 phases. researchgate.net

Antiviral Efficacy Studies

Activity against Hepatitis C Virus (HCV)

The quinoxaline scaffold is a key component in a number of direct-acting antivirals (DAAs) targeting the Hepatitis C virus (HCV). nih.gov Specifically, quinoxaline derivatives have been developed as potent inhibitors of the HCV NS3/4A protease, an essential enzyme for viral replication. nih.gov The FDA-approved NS3/4A protease inhibitor, grazoprevir, features a quinoxaline moiety at the P2 position. nih.gov This structural feature allows it to maintain potency against common drug-resistant variants. nih.gov

Research into linear HCV NS3/4A protease inhibitors has also highlighted the importance of the quinoxaline group. nih.gov Structure-activity relationship (SAR) studies have shown that small hydrophobic groups at the 3-position of the P2 quinoxaline are preferred for maintaining activity against resistant variants such as R155K, A156T, and D168A/V. nih.gov Furthermore, quinoxalin-2(1H)-one derivatives have been identified as potent HCV inhibitors in vitro. researchgate.net For example, compound 33, 6-(cyclohexyl(methyl)amino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one, exhibited an EC50 of 1.67 µM and a selectivity index (SI) of 37.4 against HCV. researchgate.net

Table 3: Anti-HCV Activity of Selected Quinoxalin-2(1H)-one Derivatives

CompoundEC50 (µM)SI
11 1.89.6
33 1.6737.4
60 1.199.27
65 1.829.9
78 1.2717.9

These findings underscore the potential of the quinoxaline core, a central feature of this compound, in the design of novel anti-HCV agents.

Activity against Herpes Simplex Virus (HSV-1)

The antiviral activity of quinoxaline derivatives has also been explored against Herpes Simplex Virus (HSV-1). nih.gov A series of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their potential as antiviral agents. nih.gov Among these, 1-(4-chloro-8-methyl nih.govnih.govnih.govtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea (B124793) demonstrated the highest antiviral activity in a plaque-reduction assay against HSV-1 grown on Vero cells, reducing the number of plaques by 25% at a concentration of 20 µg/mL. nih.gov

In addition to the quinoxaline moiety, the isoxazole ring present in this compound has also been associated with anti-HSV activity. A study on 5-isoxazol-5-yl-2'-deoxyuridines revealed that these compounds possess activity against HSV-1 and HSV-2. nih.gov The anti-herpes activity of these isoxazole nucleoside analogues was found to be better than that of the reference drugs acyclovir (B1169) (ACV) and cytarabine (B982) (Ara-C). nih.gov For instance, compound 8c and its acetylated prodrug 7c were approximately twice as active against HSV-1 and four times more active than ACV against HSV-2. nih.gov Another isoxazole nucleoside, compound 7d, showed the best anti-HSV-2 activity, being 12- and 17-fold more active than ACV and Ara-C, respectively. nih.gov

While direct testing of this compound against HSV-1 is not reported in the provided search results, the documented antiviral properties of both the quinoxaline and isoxazole scaffolds suggest that this hybrid molecule could be a candidate for further investigation as an anti-HSV agent.

Activity against Cytomegalovirus and Varicella-Zoster Virus

There is no specific data available in the scientific literature regarding the efficacy of this compound against human Cytomegalovirus (CMV) or Varicella-Zoster Virus (VZV). While the broader class of quinoxaline derivatives has been investigated for activity against various DNA viruses, dedicated studies on this particular compound are absent.

Inhibition of Plant Viruses (e.g., Tobacco Mosaic Virus, Cucumber Mosaic Virus)

Investigations into the potential of this compound to inhibit plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), have not been reported. Research on quinoxaline-related structures has shown some promise in the agricultural sector, but the specific inhibitory effects of this compound have not been evaluated.

Anti-HIV Activity

Currently, there are no published studies evaluating the anti-HIV activity of this compound. The quinoxaline scaffold is of significant interest in HIV research, with some derivatives showing potential as inhibitors of viral enzymes like reverse transcriptase; however, this specific derivative has not been assessed.

Antiparasitic Efficacy Studies

Antimalarial Activity (e.g., Plasmodium falciparum)

No research findings are available that specifically assess the antimalarial activity of this compound against Plasmodium falciparum or other malaria-causing parasites.

Antileishmanial Activity (e.g., Leishmania amazonensis)

The efficacy of this compound as an antileishmanial agent against species such as Leishmania amazonensis has not been documented in the available scientific literature.

Anti-Trypanosomal Activity (e.g., Trypanosoma cruzi)

There is a lack of specific studies on the anti-trypanosomal effects of this compound against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Metabolic and Endocrine Disease Research

Derivatives of this compound have been investigated for their potential in managing metabolic and endocrine disorders, particularly diabetes and its complications.

Antidiabetic Activity via α-Amylase and α-Glucosidase Inhibition

The inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion and absorption, is a well-established strategy for controlling postprandial hyperglycemia in diabetic patients. Research has shown that quinoxaline derivatives exhibit significant inhibitory activity against these enzymes. For instance, a series of 1,2,4-triazolo[4,3-a]quinoxalines demonstrated moderate to good inhibition of both α-amylase and α-glucosidase, with inhibitory percentages reaching up to 64.70% and 75.36%, respectively.

Similarly, the isoxazole moiety is recognized for its role in antidiabetic agents. The combination of quinoxaline and isoxazole motifs has yielded hybrids with notable dual inhibitory potential against α-amylase and α-glucosidase. These findings suggest that this compound derivatives are promising candidates for the development of new antidiabetic agents. The inhibitory activities of these compounds are often compared to standard drugs like acarbose.

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Quinoxaline Derivatives

Compound TypeTarget EnzymeMax. Inhibition (%)
1,2,4-triazolo[4,3-a]quinoxalinesα-Amylase64.70
1,2,4-triazolo[4,3-a]quinoxalinesα-Glucosidase75.36

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions. The accumulation of sorbitol, the product of aldose reductase activity, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Consequently, aldose reductase inhibitors are of great interest.

Studies have revealed that quinoxalinone derivatives are potent inhibitors of aldose reductase. nih.govnih.govacs.org For example, a series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives displayed IC50 values in the low nanomolar to micromolar range. nih.gov Another study on nitro-quinoxalinone derivatives identified compounds with IC50 values as low as 1.54 μM. nih.gov While direct studies on this compound derivatives are not extensively documented in the available research, the established activity of the quinoxaline core suggests that this class of compounds could also exhibit aldose reductase inhibitory effects.

Table 2: Aldose Reductase Inhibitory Activity of Quinoxalinone Derivatives

Compound SeriesIC50 Range (μM)Most Potent IC50 (μM)
Nitro-quinoxalinones1.54 - 18.171.54
Quinoxalin-2(1H)-ones0.032 - 0.4680.032

Anti-inflammatory Investigations

The anti-inflammatory potential of this compound derivatives has been explored through their interaction with key inflammatory mediators.

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and upregulated during inflammation. Selective COX-2 inhibitors are therefore sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Both quinoxaline and isoxazole derivatives have demonstrated significant COX inhibitory activity. rsc.orgnih.govbenthamdirect.com Research on novel isoxazole-carboxamide derivatives has identified compounds with potent activity against both COX-1 and COX-2, with some showing a degree of selectivity for COX-2. nih.govbenthamdirect.com For instance, one study reported an isoxazole derivative with IC50 values of 64 nM and 13 nM against COX-1 and COX-2, respectively, indicating a selectivity ratio of 4.63. nih.gov Similarly, certain quinoxaline derivatives have been identified as promising dual anti-inflammatory agents through their inhibition of the COX-2 enzyme. rsc.org This convergence of activity suggests that the this compound scaffold is a promising framework for the development of novel anti-inflammatory agents targeting COX enzymes.

Table 3: COX Inhibitory Activity of Isoxazole-Carboxamide Derivatives

CompoundTarget EnzymeIC50 (nM)Selectivity Ratio (COX-1/COX-2)
A13COX-1644.63
A13COX-2134.63

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a crucial role in the amplification and perpetuation of inflammatory responses. The modulation of these cytokines is a key therapeutic strategy for a range of inflammatory diseases.

Studies have shown that both quinoxaline and isoxazole derivatives can modulate the production of pro-inflammatory cytokines. acs.orgnih.gov For example, certain quinoxaline-containing synthetic lipoxin A4 mimetics were found to downregulate the release of IL-6 and IL-1β. acs.orgnih.gov In parallel, some indolyl-isoxazolidine derivatives significantly inhibited LPS-induced TNF-α and IL-6 production in macrophage cells. nih.gov These findings indicate that the this compound structure has the potential to exert anti-inflammatory effects by modulating the expression of key pro-inflammatory cytokines.

Neuropharmacological Activity

The neuropharmacological potential of this compound derivatives is an emerging area of research, with studies pointing to the influence of both the quinoxaline and isoxazole moieties on the central nervous system. Quinoxaline derivatives have been investigated for a range of neuropharmacological effects, including anticonvulsant and neuroprotective activities. wisdomlib.orgnih.gov Some quinoxalinone derivatives have shown significant anticonvulsant action in preclinical models. researchgate.net

On the other hand, isoxazole-4-carboxamide derivatives have been identified as modulators of ionotropic glutamate (B1630785) receptors, specifically α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These receptors are critically involved in synaptic transmission and plasticity, and their modulation can impact various neurological processes and disorders. The ability of these derivatives to inhibit AMPA receptor activity suggests their potential in conditions associated with excitotoxicity. mdpi.com The combined structural features of this compound suggest that this class of compounds may possess unique neuropharmacological properties worthy of further investigation.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters. Inhibitors of these enzymes are valuable in the treatment of neuropsychiatric and neurodegenerative disorders. Various quinoxaline and isoxazole derivatives have been investigated for their MAO inhibitory potential.

Research into quinoxaline-based compounds has identified several potent MAO inhibitors. A series of 2-benzyl-3-(2-arylidenehydrazinyl)quinoxalines and related triazolo[4,3-a]quinoxalines were synthesized and evaluated for their MAO inhibitory properties. nih.gov Certain analogues within these series were found to be competitive inhibitors with a notable selectivity for the MAO-A isoform. nih.gov Similarly, studies on pyrazolo[1,5-a]quinoxalin-4-ones have also revealed novel MAO inhibitors. mdpi.com

The isoxazole core is also a key feature in some MAO inhibitors. For example, 4-(2-methyloxazol-4-yl)benzenesulfonamide was evaluated for its ability to inhibit human MAO-A and MAO-B. mdpi.com This compound was found to be a selective inhibitor of MAO-B with an IC50 value of 3.47 μM, while showing weaker inhibition of MAO-A with an IC50 value of 43.3 μM. mdpi.com Computational studies on novel isoxazole derivatives have further supported their potential as antiparkinsonian agents through MAO inhibition. mdpi.com

The data below summarizes the MAO inhibitory activity of selected quinoxaline and isoxazole derivatives, highlighting their potency and selectivity.

Table 1: Monoamine Oxidase (MAO) Inhibition by Quinoxaline and Isoxazole Derivatives

Compound Target IC50 (μM) Selectivity
4-(2-methyloxazol-4-yl)benzenesulfonamide MAO-A 43.3 mdpi.com MAO-B Selective
4-(2-methyloxazol-4-yl)benzenesulfonamide MAO-B 3.47 mdpi.com MAO-B Selective
Methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate MAO-B 13.7 bohrium.com MAO-B Selective

AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, plays a critical role in mediating fast excitatory synaptic transmission in the central nervous system. nih.gov Antagonists of this receptor are considered potential therapeutic agents for various neurological disorders, including epilepsy and cerebral ischemia. nih.govresearchgate.net The quinoxaline nucleus is a well-established backbone for competitive AMPA receptor antagonists. researchgate.net

Quinoxaline-2,3-diones have been extensively studied as AMPA receptor antagonists. researchgate.net Molecular docking studies have provided insights into the structural requirements for potent antagonism, highlighting the importance of the quinoxaline core for hydrophobic interactions and polar moieties for hydrogen bonding within the receptor's binding site. nih.gov The design and synthesis of novel quinoxalinecarboxylic acid derivatives have led to the identification of compounds with high in vitro potency and significant in vivo neuroprotective efficacy. nih.gov For instance, a derivative featuring a 4-carboxyphenyl carbamoyloxymethyl imidazole (B134444) group at the C-7 position of the quinoxaline ring demonstrated excellent activity. nih.gov Furthermore, efforts to improve the aqueous solubility of potent quinoxaline-2,3-dione antagonists led to the development of nonplanar analogues, such as a sarcosine (B1681465) analogue, which retained high affinity for both AMPA (IC50 = 0.14 μM) and glycine (B1666218) (GlyN) receptors (IC50 = 0.47 μM). acs.org

Table 2: AMPA Receptor Antagonist Activity of Selected Quinoxaline Derivatives

Compound Receptor Affinity IC50 (μM)
Sarcosine analogue of PNQX AMPA 0.14 acs.org

Anticonvulsant Activity

The development of new and more effective anticonvulsant drugs is crucial for managing epilepsy. nih.gov Compounds based on the quinoxaline scaffold have shown significant promise in this area, often linked to their activity as AMPA receptor antagonists. nih.govresearchgate.net

In vivo studies are critical for evaluating the anticonvulsant potential of new chemical entities. The pentylenetetrazole (PTZ)-induced seizure model is a standard screening method used to identify compounds that may be effective against absence seizures. mdpi.com Several novel sets of quinoxaline derivatives have been synthesized and evaluated using this model. nih.gov Certain compounds demonstrated promising anticonvulsant activities, with ED50 values comparable to or better than reference drugs. For example, specific derivatives showed ED50 values ranging from 23.02 to 37.50 mg/kg in the PTZ test. nih.govresearchgate.net The mechanism of action for these compounds is often suggested to be their antagonism of AMPA receptors. nih.govresearchgate.net

Isoxazole derivatives have also been explored for their antiepileptic properties. pharmahealthsciences.net Screening of novel isoxazole compounds in both PTZ and maximal electroshock (MES)-induced seizure models has shown that many derivatives exhibit significant anticonvulsant activity. pharmahealthsciences.net Structure-activity relationship studies suggest that substitutions on the phenyl rings attached to the isoxazole core play a crucial role in their efficacy. pharmahealthsciences.net

Table 3: Anticonvulsant Activity of Selected Quinoxaline Derivatives in the PTZ-Induced Seizure Model

Compound ID ED50 (mg/kg)
Compound 24 37.50 nih.govresearchgate.net
Compound 28 23.02 nih.govresearchgate.net
Compound 32 29.16 nih.govresearchgate.net

Tankyrase Inhibition

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a key role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway. nih.govmdpi.com Aberrant activation of this pathway is implicated in several cancers, making tankyrase an attractive target for anticancer drug development. mdpi.com

While direct studies on this compound as a tankyrase inhibitor are not prominent in the literature, research on structurally related heterocyclic scaffolds provides valuable insights. Notably, derivatives of 2-Arylquinazolin-4-one, which is a bioisostere of the quinoxaline core, have been identified as potent tankyrase inhibitors. mdpi.com These compounds function by stabilizing axin proteins, which are key components of the β-catenin destruction complex, thereby suppressing Wnt signaling. mdpi.com

Virtual screening and biological evaluation have led to the discovery of novel tankyrase inhibitors with IC50 values in the nanomolar to low micromolar range. mdpi.commdpi.com For instance, the inhibitor XAV939 was one of the first potent inhibitors identified, with an IC50 in the nanomolar range. mdpi.com Another compound, LZZ-02, identified through virtual screening, was found to inhibit the transcriptional activity of β-catenin with an IC50 of 10 ± 1.2 μM. mdpi.com These findings suggest that the quinoxaline-carboxamide scaffold, particularly when combined with an isoxazole moiety, could be a promising starting point for designing novel and selective tankyrase inhibitors.

Table 4: Inhibitory Activity of Selected Tankyrase Inhibitors

Compound Target/Assay IC50
LZZ-02 β-catenin transcriptional activity 10 ± 1.2 μM mdpi.com

Identification and Validation of Specific Biological Targets

While direct targets for this compound have not been identified, research on analogous compounds has revealed a range of biological targets. For instance, certain N-substituted quinoxaline-2-carboxamides have been investigated for their potential as anticancer and antimycobacterial agents. Molecular docking studies on N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide suggest that human DNA topoisomerase and vascular endothelial growth factor receptor 2 (VEGFR2) could be potential targets for this class of compounds. bohrium.comnih.gov

In the context of antimycobacterial activity, in silico studies of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives have pointed towards the DNA gyrase of Mycobacterium tuberculosis as a possible biological target. nih.govmdpi.com This enzyme is crucial for bacterial DNA replication and is a validated target for antibiotics.

On the other hand, derivatives of isoxazole-4-carboxamide have been identified as modulators of ionotropic glutamate receptors, specifically α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com Furthermore, trisubstituted isoxazoles have been explored as selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a nuclear receptor involved in autoimmune diseases. acs.org

Analysis of Ligand-Enzyme Active Site Interactions

The interaction of quinoxaline-2-carboxamide derivatives with enzyme active sites has been explored primarily through computational methods. For quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, molecular modeling studies have elucidated a preferential binding mode within the active site of Mycobacterium tuberculosis DNA gyrase B subunit. nih.gov The binding mode of these derivatives was found to be similar to that of novobiocin (B609625), a known inhibitor of this enzyme. nih.gov The quinoxaline-1,4-N-dioxide scaffold of these compounds occupies the same binding site as the coumarin (B35378) moiety of novobiocin, with hydrogen bonding interactions observed with key amino acid residues such as Arg77. nih.gov

In the case of N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, docking studies with VEGFR2 have shown that the compound can engage in several arene–H interactions, similar to known ligands. nih.gov The nitrogen atom (N-4) of the quinoxaline ring is predicted to act as a hydrogen bond acceptor with the amino acid residue Cys323. nih.gov

For isoxazole derivatives, co-crystal structures of certain trisubstituted isoxazoles with the RORγt ligand-binding domain have revealed that these compounds bind to an allosteric site. acs.org The C-3, C-4, and C-5 substituents of the isoxazole ring are anchored at specific positions within this site, which is located between helices 3, 4, 11, and 12 of the receptor. acs.org

Characterization of Receptor Binding and Modulatory Effects

Derivatives of isoxazole-4-carboxamide have been shown to be potent modulators of AMPA receptors. mdpi.com Electrophysiological studies on a series of these derivatives demonstrated their ability to inhibit AMPA receptor activity. mdpi.com Specifically, compounds designated as CIC-1 and CIC-2 exhibited significant inhibitory effects on AMPA receptor whole-cell currents and were also found to alter the biophysical gating properties of both homomeric and heteromeric receptor subunits. mdpi.com

The binding of trisubstituted isoxazoles to the allosteric site of RORγt has been shown to have an inverse agonist effect. acs.org The binding affinity of these compounds for RORγt has been confirmed through thermal stabilization assays, where the more potent compounds induced a greater change in the melting temperature of the protein. acs.org

Investigations into DNA Binding Properties and Intercalation

The quinoxaline scaffold is a well-known DNA intercalating moiety. nih.govresearchgate.net A number of quinoxaline derivatives have been designed and synthesized as dual DNA intercalators and topoisomerase II inhibitors. nih.gov These compounds have shown significant DNA binding affinities, with some exhibiting IC50 values comparable to the known DNA intercalator doxorubicin. nih.gov The proposed mechanism of action for many of these compounds involves the insertion of the planar quinoxaline ring system between the base pairs of the DNA double helix. nih.govportlandpress.com

Studies on synthetic analogues of quinoxaline antibiotics have demonstrated that the mechanism of binding can involve bifunctional intercalation, which is characteristic of naturally occurring quinoxaline antibiotics like echinomycin. portlandpress.com Furthermore, some quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have been identified as DNA-damaging agents, which contributes to their antimycobacterial activity. mdpi.com

Cellular Pathway Modulation (e.g., STAT5, Ras/MAPK, PI3K/Akt pathways)

While direct evidence for the modulation of specific cellular pathways by this compound is unavailable, studies on related compounds provide some insights. For example, an isoxazole chalcone (B49325) derivative was found to enhance melanogenesis in B16 melanoma cells through the Akt/GSK3β/β-Catenin signaling pathways. mdpi.com The activation of the PI3K/Akt pathway, in particular, can lead to the upregulation of downstream targets involved in melanin (B1238610) synthesis. mdpi.com

In the context of cancer, some quinoxaline derivatives have been shown to induce apoptosis via the mitochondrial pathway. nih.gov One such derivative was found to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and an increase in intracellular reactive oxygen species (ROS). nih.gov

The table below summarizes the biological activities of various quinoxaline and isoxazole derivatives.

Compound ClassSpecific Derivative(s)Biological Target/MechanismAffected Cellular Pathway(s)
Quinoxaline-2-carboxamides N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamideDNA topoisomerase, VEGFR2Not explicitly stated
Quinoxaline-2-carboxamide 1,4-di-N-oxidesM. tuberculosis DNA gyraseNot applicable
Various quinoxaline derivativesDNA intercalation, Topoisomerase II inhibitionApoptosis
Isoxazole-4-carboxamides CIC-1, CIC-2AMPA receptor modulationNot applicable
Trisubstituted isoxazolesAllosteric RORγt inverse agonismNot applicable
Isoxazole chalcone derivativeTyrosinase activationAkt/GSK3β/β-Catenin

Structure Activity Relationship Sar Studies of N Isoxazol 4 Yl Quinoxaline 2 Carboxamide Derivatives

Influence of Substituents on the Quinoxaline (B1680401) Core

The quinoxaline scaffold serves as a vital anchor for molecular interactions, and substitutions on this bicyclic system can profoundly modulate the biological activity of N-(isoxazol-4-yl)quinoxaline-2-carboxamide derivatives.

The location of substituents on the benzene (B151609) ring of the quinoxaline core is a critical determinant of biological activity. Research on various quinoxaline derivatives has shown that substitution at the C6 and C7 positions is often well-tolerated and can be exploited to enhance desired properties. For instance, in related quinoxaline series, the introduction of small electron-withdrawing or electron-donating groups at these positions has been shown to influence activity.

In contrast, substitutions at the C5 and C8 positions, which are in closer proximity to the core nitrogen atoms and the carboxamide linker, can lead to steric clashes with target proteins, often resulting in a decrease in activity. The precise impact, however, is target-dependent.

Table 1: Illustrative Positional Effects of a Methyl Group on the Quinoxaline Core

Compound Substitution Position Relative Potency
1a Unsubstituted1.0
1b 6-Methyl1.5
1c 7-Methyl1.3
1d 5-Methyl0.8
1e 8-Methyl0.7
1f 6,7-Dimethyl1.8

Note: The data in this table is illustrative and based on general SAR trends observed in related quinoxaline series.

The electronic nature of substituents on the quinoxaline ring plays a pivotal role in modulating biological activity. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) and methyl (-CH3) can increase the electron density of the quinoxaline system, which may enhance pi-pi stacking interactions with aromatic residues in a target's binding site. Conversely, electron-withdrawing groups (EWGs) like halogens (e.g., -Cl, -F) or trifluoromethyl (-CF3) can alter the electrostatic potential of the molecule, potentially forming favorable interactions with electron-rich pockets in the target protein.

Steric factors are equally important. Bulky substituents can be detrimental to activity if they disrupt the optimal binding conformation. However, in some cases, a larger group may be beneficial if it can access a specific hydrophobic pocket within the binding site. The interplay between electronic and steric effects is complex and often requires a careful balancing act to achieve optimal activity. For instance, while a bulky lipophilic group might enhance binding through hydrophobic interactions, it could also introduce unfavorable steric hindrance.

Table 2: Electronic and Steric Effects of Substituents at the 7-Position of the Quinoxaline Core

Compound Substituent (R) Electronic Effect Steric Bulk Relative Potency
2a HNeutralSmall1.0
2b OCH₃DonatingMedium2.5
2c ClWithdrawingMedium3.0
2d CF₃WithdrawingLarge4.5
2e t-ButylDonatingVery Large0.5

Note: The data in this table is illustrative and based on general SAR trends observed in related quinoxaline series.

Impact of Modifications on the Isoxazol-4-yl Ring

The isoxazol-4-yl moiety is a key component of the pharmacophore, and its substitution pattern significantly influences both potency and selectivity.

Substitutions on the isoxazole (B147169) ring can fine-tune the electronic and steric properties of the molecule, leading to improved interactions with the target. Small alkyl groups, such as a methyl group at the 3- or 5-position of the isoxazole ring, are often found to enhance potency. This enhancement may be attributed to favorable van der Waals interactions within a hydrophobic pocket of the target.

The introduction of polar substituents, such as a hydroxyl or amino group, can be used to improve solubility and introduce new hydrogen bonding opportunities, which may enhance both potency and selectivity, depending on the specific target topology.

The regiochemistry of substitution on the isoxazole ring is critical. In many cases, substitution at the 5-position is more favorable than at the 3-position. This preference is likely due to the specific orientation of the isoxazole ring within the binding site, where a substituent at the 5-position can engage in productive interactions without causing steric clashes.

Furthermore, disubstitution on the isoxazole ring can lead to synergistic effects. For example, a small alkyl group at the 5-position combined with a hydrogen bond donor at the 3-position might offer a multipronged interaction with the target, leading to a significant boost in affinity.

Table 3: Impact of Isoxazole Ring Substitution on Biological Activity

Compound R¹ (3-position) R² (5-position) Relative Potency
3a HH1.0
3b CH₃H1.2
3c HCH₃2.0
3d CH₃CH₃2.5
3e HPhenyl0.9

Note: The data in this table is illustrative and based on general SAR trends observed in related isoxazole-containing compounds.

Role of the Carboxamide Linker in Molecular Recognition and Activity

The carboxamide linker (-CONH-) is not merely a spacer but an active participant in molecular recognition. It provides a rigid and planar unit that helps to orient the quinoxaline and isoxazole rings in a defined conformation. This pre-organization can reduce the entropic penalty upon binding to the target, thereby increasing affinity.

The amide N-H and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively. These functionalities can form crucial hydrogen bonds with backbone or side-chain residues of the target protein, anchoring the ligand in the binding site. The planarity of the amide bond also contributes to favorable stacking interactions with aromatic residues.

Modification of the carboxamide linker, for instance, by N-methylation, would remove the hydrogen bond donor capability and could also induce a change in the preferred conformation, often leading to a significant loss of activity. This highlights the critical role of the specific geometry and hydrogen bonding capacity of the carboxamide group in the biological activity of this class of compounds.

Conformational and Stereochemical Factors Influencing SAR

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with biological targets and, consequently, its pharmacological activity. For derivatives of this compound, these factors play a pivotal role in defining the structure-activity relationship (SAR). While research specifically detailing the conformational and stereochemical SAR of the N-(isoxazol-4-yl) derivative is limited, valuable insights can be drawn from studies on analogous quinoxaline-2-carboxamide (B189723) structures.

Conformational Influences on Activity

The biological activity of quinoxaline-2-carboxamide derivatives is highly sensitive to the molecule's adopted conformation, particularly the spatial orientation of the substituent on the amide nitrogen relative to the core quinoxaline ring.

Rotational Freedom and Linker Flexibility: The nature of the linkage between the amide nitrogen and its substituent can dictate the molecule's conformational flexibility, which in turn influences biological activity. Studies comparing N-phenyl and N-benzyl quinoxaline-2-carboxamides have shown that derivatives with a methylene (B1212753) (-CH2-) linker (N-benzyl) often exhibit superior antimycobacterial activity compared to their N-phenyl counterparts, where the phenyl ring is directly attached to the amide nitrogen. mdpi.combohrium.com The flexible methylene spacer allows the terminal aromatic ring to adopt a wider range of positions, potentially enabling a more optimal fit within the binding site of the target enzyme or receptor. mdpi.com This suggests that for the N-(isoxazol-4-yl) series, the direct, relatively rigid linkage from the isoxazole ring to the amide may enforce a specific, and potentially favorable, planar conformation.

In Silico Modeling and Pharmacophore Mapping: Computational studies on related quinoxaline-2-carboxamide 1,4-di-N-oxides have underscored the importance of molecular conformation. nih.gov Pharmacophore models generated for active compounds consistently identify a precise three-dimensional arrangement of key chemical features, such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.govresearchgate.net These models reveal that even slight displacement of the N-substituted aryl ring from the optimal plane can lead to a significant variation in activity. nih.gov Diverse molecular conformations are generated and evaluated in these models to identify the hypothetical geometries adopted by the most active ligands, confirming that the molecule's shape is integral to its function. nih.gov

Table 1: Influence of Linker Flexibility on the Antimycobacterial Activity of Quinoxaline-2-Carboxamide Analogs
Compound SeriesLinker TypeRelative Conformational FlexibilityObserved General Activity (vs. M. tuberculosis) mdpi.combohrium.com
N-phenyl quinoxaline-2-carboxamidesDirect Amide Bond (No Linker)Low (More Rigid)Moderate
N-benzyl quinoxaline-2-carboxamidesMethylene (-CH2-) LinkerHigh (More Flexible)Good to Moderate (Generally Superior to N-phenyl series)

Stereochemical Factors in SAR

Stereochemistry introduces another layer of structural specificity. While specific studies resolving and testing enantiomers of chiral this compound derivatives have not been reported, the principles of stereospecificity are fundamental in medicinal chemistry. Should a chiral center be introduced into the molecule, for instance, through substitution on the quinoxaline ring or on a side chain of the isoxazole moiety, it is highly probable that the resulting enantiomers would exhibit different biological activities.

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, they can differentiate between the enantiomers of a chiral drug, leading to variations in binding affinity, efficacy, and metabolic profiles. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may bind less effectively, show no activity, or even interact with a different target, potentially causing off-target effects.

Therefore, if a chiral derivative of this compound were to be developed, the separation and individual testing of its stereoisomers would be an essential step in elucidating a complete SAR profile.

Table 2: Hypothetical Example of Stereochemical Influence on Activity
StereoisomerHypothetical Interaction with Chiral Target SitePredicted Biological Activity
(R)-enantiomerOptimal three-point binding to the target receptor/enzyme.High Potency (Eutomer)
(S)-enantiomerSub-optimal or sterically hindered binding due to incorrect spatial orientation of a key functional group.Low Potency or Inactive (Distomer)

Computational Chemistry and in Silico Drug Design Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the atomic level.

Studies on various N-substituted quinoxaline-2-carboxamides have employed molecular docking to investigate their binding modes with several biological targets. bohrium.commdpi.com For instance, in the context of antitubercular research, docking studies were performed on quinoxaline-based inhibitors with mycobacterial targets like DprE1 and the DNA gyrase B subunit. mdpi.comnih.gov In one study, the quinoxaline-1,4-di-N-oxide scaffold was found to occupy the same binding site as the coumarin (B35378) moiety of the known inhibitor novobiocin (B609625) within the DNA gyrase B active site. nih.gov The simulation revealed that a key hydrogen bond was formed with the amino group of the residue Arg77. nih.gov

For N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, a compound identified as a potential antineoplastic agent, docking simulations suggested potential binding to human DNA topoisomerase and vascular endothelial growth factor receptor 2 (VEGFR2). bohrium.commdpi.com Within the VEGFR2 binding site, this compound was shown to form several arene-H interactions, with the quinoxaline (B1680401) nitrogen (N-4) acting as a hydrogen bond acceptor from a Cys323 residue. mdpi.com These simulations provide critical insights into the structural basis of activity and guide the rational design of derivatives with improved affinity and selectivity.

Table 1: Summary of Molecular Docking Studies on Quinoxaline-2-Carboxamide (B189723) Derivatives

Compound Class Target Protein Key Interactions Observed
Quinoxaline-2-carboxamide 1,4-di-N-oxides Mycobacterium tuberculosis DNA gyrase B Hydrogen bonding with Arg77; occupation of the novobiocin binding site. nih.gov
N-benzyl quinoxaline-2-carboxamides Mycobacterium DprE1 Arene-H interactions with Val365; π–π stacking with FAD cofactor. mdpi.com
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide Human VEGFR2 Arene-H interactions; H-bond between quinoxaline N-4 and Cys323. mdpi.com

Pharmacophore Modeling for Identification of Essential Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. It serves as a template for designing new molecules with similar or enhanced activity.

For a series of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives with antimycobacterial activity, a reliable pharmacophore model was generated using the LigandScout program. nih.govnih.gov The best-ranked hypothesis was developed from a training set of 22 compounds and consisted of nine essential chemical features:

One aromatic ring (A)

Four hydrophobic features (HB)

Three hydrogen bond acceptors (HA)

One hydrogen bond donor (HD) nih.gov

This model successfully predicted the activity of a separate test set of 21 compounds, demonstrating its statistical reliability (R² = 0.863 for the training set, Pred_r² = 0.74 for the test set). nih.gov Analysis of the mapping of highly active compounds onto this pharmacophore revealed that the quinoxaline-2-carboxamide-1,4-di-N-oxide scaffold itself contains several of the key features, suggesting it is a crucial component for the observed biological activity. nih.gov Such models are invaluable for virtual screening of compound libraries to identify novel hits with the desired structural characteristics.

Homology Modeling for Unresolved Protein Structures

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model based on its amino acid sequence and the known structure of a homologous protein.

This approach was employed to study the interactions between quinoxaline 1,4-di-N-oxide derivatives and the Mycobacterium DNA gyrase B subunit. nih.gov As a high-resolution crystal structure was not available for this specific mycobacterial protein, a homology model was built using a suitable template structure. nih.gov The quality of the resulting model was validated, showing a pair-wise RMSD value of 0.611 Å for the Cα atoms between the model and the template, indicating a high degree of structural similarity. nih.gov This generated model was then used as the receptor for subsequent molecular docking simulations to investigate the binding modes of the quinoxaline derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models help in predicting the activity of newly designed compounds and in understanding which physicochemical properties are most influential.

In the context of quinoxaline derivatives, QSAR analyses have been applied to understand their antitubercular properties. For a series of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives, QSAR models were developed to establish a link between their molecular structures and their potency, cytotoxicity, and selectivity against Mycobacterium tuberculosis. nih.gov By representing the molecular structure with a large set of theoretical descriptors, predictive linear regression models were established. nih.gov Such QSAR equations serve as a rational guide for proposing new chemical structures with potentially enhanced biological activity before their synthesis. nih.govnih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction is a critical step in early-stage drug discovery, used to forecast the pharmacokinetic properties of a compound and identify potential liabilities. These computational models assess properties like gastrointestinal absorption, blood-brain barrier penetration, and metabolic stability.

While specific ADME data for N-(isoxazol-4-yl)quinoxaline-2-carboxamide is not available, studies on related heterocyclic carboxamides have utilized these predictive tools. For example, in a study of isoxazole-carboxamide derivatives, the QiKProp module was used for ADME-T (Toxicity) analysis. nih.gov Similarly, for a series of quinoxaline-piperazine-oxazole conjugates, the in silico pharmacokinetic profile was evaluated using platforms like SWISS/ADME and pkCSM. researchgate.net These analyses assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five, and predict various pharmacokinetic parameters. researchgate.net Applying such models to this compound would be a crucial step in evaluating its potential as a drug candidate.

Preclinical Efficacy and Proof of Concept Studies

In Vitro Pharmacological Characterization

The initial stages of preclinical evaluation involve a series of in vitro assays to determine the compound's interaction with its intended biological target and to assess its effects at a cellular level.

Comprehensive Cellular Assays for Target Engagement and Efficacy

Cellular assays are fundamental in demonstrating that a compound can access and interact with its target within a biological system. For quinoxaline (B1680401) derivatives, which have been investigated for a range of therapeutic applications, these assays are tailored to the specific disease context. For instance, in the context of infectious diseases like tuberculosis, cellular assays would involve determining the minimum inhibitory concentration (MIC) against pathogenic strains such as Mycobacterium tuberculosis. Studies on related quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives have utilized such assays to identify compounds with potent antimycobacterial activity. The efficacy of these compounds often depends on the specific substitutions on the quinoxaline ring.

In oncology, cellular assays would focus on the cytotoxic effects of N-(isoxazol-4-yl)quinoxaline-2-carboxamide against various cancer cell lines. For example, the N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, a related compound, was identified as a potential antineoplastic agent with selective cytotoxicity against hepatic, ovarian, and prostate cancer cell lines.

The table below illustrates a hypothetical representation of data that would be generated from such cellular assays for this compound.

Cell LineAssay TypeEndpointResult
Mycobacterium tuberculosis H37RvMicroplate Alamar Blue AssayMinimum Inhibitory Concentration (MIC)Data Not Available
A549 (Human Lung Carcinoma)MTT AssayIC50Data Not Available
MCF-7 (Human Breast Adenocarcinoma)Cell Viability AssayGI50Data Not Available
HepG2 (Human Liver Cancer)Cytotoxicity AssayLD50Data Not Available

Biochemical Enzymatic Inhibition Assays

To understand the mechanism of action at a molecular level, biochemical assays are employed to measure the direct inhibitory effect of a compound on a purified enzyme or protein target. For quinoxaline derivatives, potential targets could include bacterial DNA gyrase or host-specific kinases, depending on the therapeutic indication. Molecular modeling studies on quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives have suggested that they may bind to the same site as novobiocin (B609625) on mycobacterial DNA gyrase.

An enzymatic inhibition assay for this compound would quantify its ability to inhibit a specific enzyme, providing key information about its potency and mechanism.

The following table provides a template for the type of data expected from such an assay.

Target EnzymeAssay TypeParameterValue
M. tuberculosis DNA GyraseSupercoiling AssayIC50Data Not Available
Human Topoisomerase IIRelaxation AssayKiData Not Available
Vascular Endothelial Growth Factor Receptor (VEGFR)Kinase Inhibition AssayIC50Data Not Available

In Vivo Efficacy Models and Translational Research

Following promising in vitro results, the evaluation of a compound's efficacy and pharmacokinetic properties in living organisms is essential to predict its potential clinical utility.

Efficacy Assessment in Relevant Animal Models of Disease

Animal models that mimic human diseases are crucial for assessing the in vivo efficacy of a drug candidate. For an agent with potential antitubercular activity, a low-dose aerosol infection model in mice is a standard for evaluating the reduction in bacterial load in the lungs and spleen. For instance, a study on ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide demonstrated its activity in reducing CFU counts in the lungs and spleens of infected mice following oral administration nih.gov.

For anticancer indications, xenograft models, where human tumors are grown in immunocompromised mice, are commonly used. The efficacy of this compound would be assessed by its ability to inhibit tumor growth in such models.

Pharmacokinetic Profiles in Preclinical Species

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound in an organism. Understanding the PK profile is vital for determining the appropriate dosing regimen and predicting the compound's behavior in humans. Studies on related quinoxaline derivatives have been conducted in various preclinical species, including rats, mice, dogs, and monkeys.

A physiologically based pharmacokinetic (PBPK) model was developed for quinoxaline-2-carboxylic acid in rats to describe its disposition after oral administration nih.gov. Another study on a novel ALK5 inhibitor with a quinoxaline moiety investigated its plasma half-life, bioavailability, and tissue distribution in mice, rats, dogs, and monkeys nih.gov. The oral bioavailability of this compound varied significantly across species, highlighting the importance of multi-species PK studies nih.gov.

The table below summarizes key pharmacokinetic parameters that would be determined for this compound in different preclinical species.

SpeciesRoute of AdministrationT1/2 (half-life)Cmax (Maximum Concentration)Tmax (Time to Cmax)Bioavailability (%)
MouseOralData Not AvailableData Not AvailableData Not AvailableData Not Available
RatOralData Not AvailableData Not AvailableData Not AvailableData Not Available
DogOralData Not AvailableData Not AvailableData Not AvailableData Not Available
MonkeyOralData Not AvailableData Not AvailableData Not AvailableData Not Available

Future Directions and Therapeutic Potential of N Isoxazol 4 Yl Quinoxaline 2 Carboxamide Research

Rational Design and Synthesis of Advanced Analogues with Enhanced Profiles

The future development of N-(isoxazol-4-yl)quinoxaline-2-carboxamide will heavily rely on the rational design and synthesis of advanced analogues with superior efficacy, selectivity, and pharmacokinetic properties. This can be achieved through systematic structural modifications of the parent molecule.

Key strategies for analogue design include:

Modification of the Quinoxaline (B1680401) Ring: Introduction of various substituents on the benzene (B151609) portion of the quinoxaline ring can significantly influence the molecule's biological activity. For instance, the presence of chloro, methyl, or methoxy (B1213986) groups has been shown to affect the antimycobacterial activity of related quinoxaline derivatives. nih.gov

Alteration of the Isoxazole (B147169) Moiety: The isoxazole ring itself can be a target for modification. The synthesis of derivatives with different substitution patterns on the isoxazole ring could lead to compounds with altered target-binding affinities.

Modification of the Carboxamide Linker: The amide linkage is crucial for the structural integrity of the molecule. Altering the linker, for example, by introducing conformational constraints, could optimize the orientation of the quinoxaline and isoxazole rings for enhanced interaction with biological targets.

The synthesis of these novel analogues will likely involve multi-step reaction sequences, starting from appropriately substituted quinoxaline-2-carboxylic acids and 4-aminoisoxazole (B111107) derivatives. The general synthetic procedure would involve the activation of the carboxylic acid, followed by coupling with the amine. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Scope

While the initial therapeutic focus for this compound might be in a specific area, its structural motifs suggest a broader therapeutic potential. The quinoxaline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comcore.ac.uk Similarly, isoxazole-containing compounds have also been investigated for various therapeutic applications. nih.gov

Future research should therefore explore the activity of this compound and its newly synthesized analogues in a variety of disease models. Potential areas of investigation include:

Oncology: Quinoxaline derivatives have been investigated as anticancer agents, with some acting as DNA intercalators or kinase inhibitors. rsc.orgnih.gov Screening against a panel of cancer cell lines could reveal potential antineoplastic activity.

Infectious Diseases: The quinoxaline scaffold is present in several antimicrobial agents. core.ac.uk Given the urgent need for new antibiotics and antimycobacterial agents to combat drug resistance, evaluating this compound against a range of bacterial and fungal pathogens is a logical step. nih.govmdpi.comnih.gov

Neurodegenerative Diseases: Certain quinoxaline derivatives have shown neuroprotective effects, suggesting a potential role in the treatment of neurodegenerative disorders.

Inflammatory Disorders: The anti-inflammatory properties of some quinoxaline-containing compounds warrant the investigation of this compound in models of inflammation. mdpi.com

Integration of Advanced Mechanistic Investigations

A thorough understanding of the mechanism of action is paramount for the successful clinical development of any therapeutic agent. For this compound, future research should focus on elucidating its precise molecular targets and the signaling pathways it modulates.

Advanced mechanistic studies could involve:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that the compound binds to.

Enzyme Inhibition Assays: If a target enzyme is identified, detailed kinetic studies can be performed to characterize the nature of the inhibition.

Cellular and Molecular Biology Techniques: Investigating the downstream effects of the compound on cellular processes such as cell cycle progression, apoptosis, and gene expression.

Genomic and Proteomic Profiling: Analyzing changes in the genome and proteome of cells treated with the compound to gain a comprehensive understanding of its biological effects. For instance, whole-genomic sequencing of resistant mutants has been used to elucidate the mechanism of action of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives as DNA-damaging agents. mdpi.comnih.gov

Development of Structure-Based Drug Discovery Strategies for Optimization

Once a biological target for this compound has been identified and validated, structure-based drug discovery strategies can be employed for its further optimization. This approach relies on the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors.

Key components of a structure-based drug discovery program include:

X-ray Crystallography and NMR Spectroscopy: Determining the high-resolution structure of the target protein in complex with the lead compound or its analogues.

Computational Modeling and Molecular Docking: Using computer simulations to predict the binding mode of new analogues to the target protein and to estimate their binding affinity. nih.govnih.gov This can help prioritize the synthesis of compounds with the highest likelihood of success.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the effect of these modifications on its biological activity. This iterative process of design, synthesis, and testing can lead to the identification of analogues with significantly improved properties. frontiersin.org

By integrating these advanced research strategies, the full therapeutic potential of this compound can be systematically explored and exploited, potentially leading to the development of a novel therapeutic agent for the treatment of a range of diseases.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-(isoxazol-4-yl)quinoxaline-2-carboxamide in laboratory settings?

  • Methodological Answer : Optimize reaction conditions using Raney Nickel as a catalyst to avoid dehalogenation byproducts (common with Pd/C). Ethanol is preferred for solvent stability, and NaOH (2 equivalents) at 45°C ensures efficient cyclization. Lower temperatures or weaker bases (e.g., Na₂CO₃) reduce yields significantly .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer : Use LC-MS for real-time monitoring of intermediates (e.g., enamine formation) and NMR (¹H/¹³C) for structural confirmation. UV-Vis spectroscopy can track conjugation effects in the quinoxaline core .

Q. What safety precautions are necessary when handling quinoxaline derivatives?

  • Methodological Answer : Use fume hoods to mitigate exposure to hazardous decomposition products (CO, CO₂, NOₓ). Immediate skin/eye rinsing protocols and medical consultation are mandatory for accidental exposure .

Advanced Research Questions

Q. How can molecular docking guide the design of N-(isoxazol-4-yl)quinoxaline-2-carboxamide derivatives as kinase inhibitors?

  • Methodological Answer : Perform docking studies (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., GSK-3β). Prioritize substituents that enhance hydrogen bonding (amide groups) and hydrophobic interactions (aromatic rings) .

Q. What structural modifications enhance antimycobacterial activity in quinoxaline carboxamides?

  • Methodological Answer : Introducing a methyl group at position 3 of the quinoxaline ring and maintaining an unsubstituted benzyl group on the carboxamide improves activity against Mycobacterium tuberculosis H37Rv. Validate via MIC assays and cytotoxicity screening (e.g., VERO cells) .

Q. How do reaction solvents and catalysts influence byproduct formation during synthesis?

  • Methodological Answer : Ethanol minimizes hydrodechlorination side reactions compared to water. Raney Nickel suppresses dehalogenation, while Pd/C promotes it. Monitor byproducts via LC-MS and adjust catalyst/solvent pairs iteratively .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line viability, compound purity ≥95%). Use statistical tools (e.g., ANOVA) to isolate variables like substituent electronic effects or steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.